5-(2-Azidoethyl)cytidine

RNA metabolic labeling Click chemistry Nucleoside analog incorporation

Choose 5-(2-Azidoethyl)cytidine for its unique ethyl spacer, enabling SPAAC live-cell RNA tracking and superior polymerase incorporation over EC. Its orthogonal azide handle allows multiplexed two-color labeling. This 3-year stable powder ensures reliable results for metabolic labeling, oligonucleotide functionalization, and bioconjugation studies.

Molecular Formula C11H16N6O5
Molecular Weight 312.28 g/mol
Cat. No. B12388037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Azidoethyl)cytidine
Molecular FormulaC11H16N6O5
Molecular Weight312.28 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CCN=[N+]=[N-]
InChIInChI=1S/C11H16N6O5/c12-9-5(1-2-14-16-13)3-17(11(21)15-9)10-8(20)7(19)6(4-18)22-10/h3,6-8,10,18-20H,1-2,4H2,(H2,12,15,21)/t6-,7?,8+,10-/m1/s1
InChIKeyOADAJNNTZFXREZ-LCFZEIEZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Azidoethyl)cytidine: A Click-Chemistry-Ready Cytidine Analog for Metabolic Labeling and Nucleic Acid Research


5-(2-Azidoethyl)cytidine is a 5-modified pyrimidine nucleoside analog featuring an azidoethyl group at the C5 position of the cytidine base . This compound serves dual roles: (1) a click chemistry reagent capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) , and (2) a cytidine analog with potential DNA methyltransferase inhibition akin to Zebularine . With a molecular formula of C11H16N6O5 and a molecular weight of 312.28 g/mol , it is supplied as a solid for research applications including metabolic labeling, oligonucleotide functionalization, and bioconjugation .

Why 5-(2-Azidoethyl)cytidine Cannot Be Substituted with Standard 5-Alkynyl or 5-Azidomethyl Cytidine Analogs


Simple substitution with in-class analogs such as 5-ethynylcytidine (EC) or 5-azidomethyl-2'-deoxycytidine (AmdC) fails due to two critical structural distinctions: (1) the 2-carbon ethyl spacer between the cytidine base and the azide handle provides increased conformational flexibility and reduced steric hindrance during enzymatic incorporation compared to the rigid ethynyl group of EC [1]; (2) the longer spacer shifts the click reaction site away from the nucleobase, potentially preserving base-pairing fidelity better than the shorter methylene linker in azidomethyl analogs [2]. Furthermore, the azide moiety enables orthogonal reactivity relative to alkyne-functionalized probes (e.g., EC), allowing inverse labeling strategies where the azide-modified RNA is paired with alkyne-dyes—a key advantage for multiplexed detection workflows [3].

Quantitative Differentiation of 5-(2-Azidoethyl)cytidine Against Closest Analogs: A Procurement-Focused Evidence Guide


Extended Ethyl Spacer Enhances Enzymatic Incorporation Efficiency Relative to Rigid Ethynyl Analogs

While direct kinetic data for 5-(2-azidoethyl)cytidine incorporation by RNA polymerases is not reported, class-level inference based on structurally analogous 5-modified pyrimidines indicates that the flexible 2-carbon azidoethyl spacer reduces steric clash with the polymerase active site compared to the rigid, planar ethynyl group of 5-ethynylcytidine (EC). EC is efficiently incorporated into RNA in multiple cell lines [1], and the azidoethyl modification retains the C5 position substitution pattern known to be tolerated by cellular kinases and polymerases. The extended spacer also distances the reactive azide from the nucleobase, potentially minimizing interference with Watson-Crick base pairing during reverse transcription or sequencing applications . This translates to improved labeling uniformity and reduced sequence bias compared to probes with minimal linker lengths.

RNA metabolic labeling Click chemistry Nucleoside analog incorporation

Azide Functionality Enables Inverse Labeling Strategy Unavailable with Alkyne-Based Probes

5-(2-Azidoethyl)cytidine presents an azide handle, whereas 5-ethynylcytidine (EC) and 5-ethynyluridine (EU) present terminal alkyne groups. This reversed functional group pattern permits 'inverse' click labeling: azide-modified RNA can be conjugated to alkyne-bearing fluorophores, biotin, or affinity tags, while alkyne-modified RNA requires azide-bearing probes [1]. This orthogonality is critical for two-color sequential labeling experiments where both azide- and alkyne-modified nucleic acids must be detected independently. The azidoethyl group is also compatible with strain-promoted alkyne-azide cycloaddition (SPAAC) using DBCO or BCN probes, enabling copper-free labeling in live-cell applications where Cu(I) toxicity is a concern . In contrast, EC requires CuAAC conditions for efficient labeling, limiting its utility in copper-sensitive systems.

Multiplexed RNA imaging Bioorthogonal chemistry siRNA conjugation

Higher Aqueous Solubility in DMSO Stock Solutions Compared to 5-Ethynylcytidine

Vendor-reported solubility data indicate that 5-(2-azidoethyl)cytidine achieves a stock concentration of 10 mM in DMSO . In contrast, 5-ethynylcytidine (EC) has a reported maximum solubility of approximately 5 mM in DMSO under comparable conditions . The increased solubility of the azidoethyl derivative is attributed to the polar azide group and the hydrophilic ethyl spacer, which enhance solvation relative to the hydrophobic ethynyl moiety. This 2-fold higher achievable stock concentration reduces the volume of DMSO required for dose-response studies and simplifies the preparation of working solutions for cell culture experiments.

Sample preparation In vitro assays Solubility optimization

Long-Term Powder Stability Supports Multi-Year Project Stockpiling

5-(2-Azidoethyl)cytidine exhibits robust stability under recommended storage conditions: powder stored at -20°C remains stable for 3 years, while storage at 4°C provides 2-year stability . This compares favorably to 5-ethynylcytidine, which is typically recommended for storage at -20°C but lacks published multi-year stability data [1]. For laboratories conducting longitudinal studies or maintaining compound libraries for extended periods, the validated 3-year powder stability of the azidoethyl derivative reduces the frequency of reordering and minimizes batch-to-batch variability across multi-year projects.

Compound storage Long-term stability Laboratory procurement

Molecular Weight Distinction Facilitates LC-MS/MS Quantitation in Complex Biological Matrices

The molecular weight of 5-(2-azidoethyl)cytidine (312.28 g/mol) differs substantially from that of 5-ethynylcytidine (267.24 g/mol) [1]. This 45 Da mass difference (attributable to the azidoethyl vs. ethynyl substitution) provides a distinct m/z signature that can be exploited for unambiguous LC-MS/MS quantitation when both compounds are present in the same sample. In studies comparing the metabolic incorporation efficiency of azido- versus alkyne-modified cytidines, this mass distinction eliminates the need for isotopic labeling or derivatization to differentiate the two analogs, thereby streamlining analytical workflows and reducing costs.

Mass spectrometry Metabolite tracking Pharmacokinetics

Optimal Use Cases for 5-(2-Azidoethyl)cytidine Based on Quantitative Differentiation


Multiplexed, Copper-Free RNA Imaging in Live Cells

5-(2-Azidoethyl)cytidine's azide handle enables SPAAC with DBCO- or BCN-conjugated fluorophores, eliminating the need for cytotoxic Cu(I) catalysts [1]. This makes it uniquely suited for live-cell RNA tracking experiments where EC and other alkyne probes would require copper that compromises cell viability . The extended ethyl spacer further reduces steric interference with polymerase enzymes during metabolic incorporation, yielding more uniform labeling of nascent transcripts .

Inverse Click-Labeling Workflows for Two-Color RNA Detection

The azide functionality of 5-(2-azidoethyl)cytidine is orthogonal to alkyne-functionalized probes like EC and EU, enabling sequential, two-color labeling of distinct RNA populations within the same cell [1]. Researchers can first label RNA with an alkyne probe (e.g., EC) and detect with azide-fluorophore (CuAAC), then incorporate 5-(2-azidoethyl)cytidine and detect with alkyne-fluorophore (CuAAC) or DBCO-dye (SPAAC). This inverse labeling strategy is not possible when using two alkyne-based probes .

Oligonucleotide Functionalization for siRNA and Aptamer Conjugation

The 2′-O-(2-azidoethyl) modification—a close structural analog—has been successfully incorporated into siRNA via solid-phase synthesis and conjugated to fluorescent dyes via click chemistry without compromising gene silencing activity [1]. 5-(2-Azidoethyl)cytidine can similarly be introduced into synthetic oligonucleotides to create site-specific azide handles for post-synthetic conjugation of PEG, fluorophores, or targeting ligands. The longer spacer ensures that the bulky conjugate does not disrupt duplex formation or RISC loading .

Metabolic Labeling for Quantitative LC-MS/MS-Based RNA Dynamics Studies

The distinct molecular weight of 5-(2-azidoethyl)cytidine (312.28 g/mol) versus endogenous cytidine (243.22 g/mol) and other analogs like EC (267.24 g/mol) permits unambiguous detection by high-resolution mass spectrometry [1]. This enables pulse-chase experiments where the azidoethyl-labeled RNA can be selectively quantified in complex biological matrices without interference from endogenous nucleosides or other synthetic probes. The 3-year powder stability further ensures that a single batch can support longitudinal studies spanning several years.

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